
(2R,4S,5R,6R)-5-acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2R,4S,5R,6R)-5-acétamido-4-amino-6-(diéthylcarbamoyl)oxan-2-carboxylique est un composé organique complexe qui trouve des applications significatives dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un groupe acétamido, un groupe amino et un groupe diéthylcarbamoyl liés à un cycle oxane. Sa formule moléculaire est C12H22N2O6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (2R,4S,5R,6R)-5-acétamido-4-amino-6-(diéthylcarbamoyl)oxan-2-carboxylique implique généralement plusieurs étapes, notamment la protection et la déprotection de groupes fonctionnels, ainsi que la formation du cycle oxane. Les voies de synthèse courantes comprennent :
Protection du groupe amino : Cette étape consiste à protéger le groupe amino pour éviter des réactions indésirables lors des étapes suivantes.
Formation du cycle oxane : Le cycle oxane est formé par une réaction de cyclisation, souvent en utilisant un catalyseur approprié.
Introduction du groupe acétamido : Le groupe acétamido est introduit par une réaction d'acylation.
Introduction du groupe diéthylcarbamoyl : Cette étape implique la réaction du composé intermédiaire avec le chlorure de diéthylcarbamoyle en milieu basique.
Méthodes de production industrielle
La production industrielle de l'acide (2R,4S,5R,6R)-5-acétamido-4-amino-6-(diéthylcarbamoyl)oxan-2-carboxylique implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé peut inclure des réactions en flux continu et l'utilisation de systèmes automatisés pour contrôler les paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2R,4S,5R,6R)-5-acétamido-4-amino-6-(diéthylcarbamoyl)oxan-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications de la recherche scientifique
L'acide (2R,4S,5R,6R)-5-acétamido-4-amino-6-(diéthylcarbamoyl)oxan-2-carboxylique a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Enquête sur ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de molécules complexes.
Mécanisme d'action
Le mécanisme d'action de l'acide (2R,4S,5R,6R)-5-acétamido-4-amino-6-(diéthylcarbamoyl)oxan-2-carboxylique implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (2R,4S,5R,6R)-5-Acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (2R,4S,5R,6R)-5-acétamido-2-[[(2R,3R,4R,5R)-5-acétamido-4-[ (2R,3R,4R,5S,6R)-4-[ (2S,4S,5R,6R)-5-acétamido-2-carboxy-4-hydroxy-6-[ (1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-5-[ (2R,3R,4R,5R,6R)-3-acétamido-4,5-dihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-3-hydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]méthoxy]-4-hydroxy-6-[ (1R,2R)-1,2,3-trihydroxypropyl]oxan-2-carboxylique .
- Acide (2R,4S,5R,6R)-5-acétamido-2-[[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acétamido-4,6-dihydroxy-2-(hydroxyméthyl)oxan-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]méthoxy]-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-carboxylique .
Unicité
L'unicité de l'acide (2R,4S,5R,6R)-5-acétamido-4-amino-6-(diéthylcarbamoyl)oxan-2-carboxylique réside dans ses groupes fonctionnels spécifiques et leur arrangement, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C13H23N3O5 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-4-amino-6-(diethylcarbamoyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H23N3O5/c1-4-16(5-2)12(18)11-10(15-7(3)17)8(14)6-9(21-11)13(19)20/h8-11H,4-6,14H2,1-3H3,(H,15,17)(H,19,20)/t8-,9+,10+,11+/m0/s1 |
Clé InChI |
BULFTXGJKXVMER-LNFKQOIKSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1[C@@H]([C@H](C[C@@H](O1)C(=O)O)N)NC(=O)C |
SMILES canonique |
CCN(CC)C(=O)C1C(C(CC(O1)C(=O)O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10777752.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)

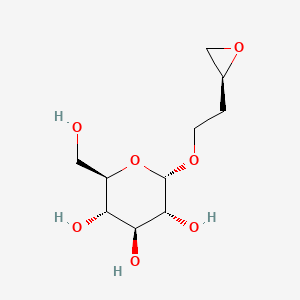
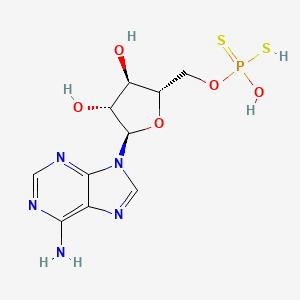
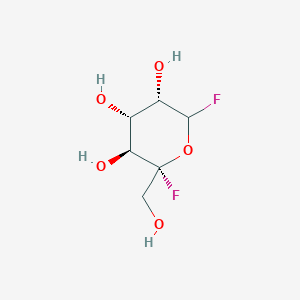
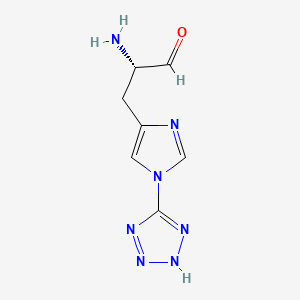
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
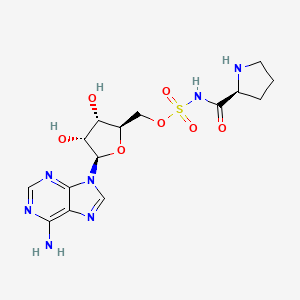
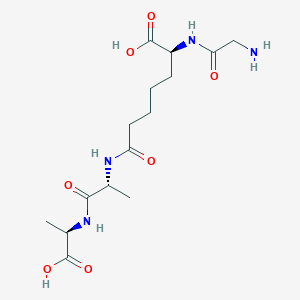
![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)
